molecular formula C6H12ClNO3S B2485826 3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride CAS No. 1343854-78-3

3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride

Cat. No. B2485826
CAS RN: 1343854-78-3
M. Wt: 213.68
InChI Key: HJSKLGGJOIGAMZ-UHFFFAOYSA-N
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Description

"3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride" is a compound involved in the synthesis and modification of various chemical structures, serving as a key intermediate in developing novel materials and pharmaceuticals. Its utility stems from its unique molecular structure, allowing for diverse chemical reactions and modifications.

Synthesis Analysis

The synthesis of related compounds involves the use of sulfonic acid-functionalized ionic liquids, such as pyridinium chloride derivatives, which have been shown to catalyze various organic reactions efficiently. These methodologies provide a pathway for creating complex molecular structures from simpler precursors under mild reaction conditions, highlighting the synthetic utility of sulfonamide and sulfonyl chloride moieties in organic synthesis (Moosavi-Zare et al., 2013), (Khazaei et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride" is characterized by NMR, IR, and mass spectrometry, providing detailed information about the molecular framework and functional groups. These analyses are crucial for confirming the identity and purity of synthesized compounds and for understanding their chemical behavior (Kotian et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of "3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride" derivatives involves various transformations, such as cycloadditions, acylations, and condensation reactions. These reactions enable the synthesis of complex organic molecules, including pharmaceuticals and materials with specific properties. The functional groups present in these molecules, such as the sulfonyl chloride moiety, play a pivotal role in their reactivity and the formation of novel chemical bonds (Jones et al., 1990).

Scientific Research Applications

Heterocyclic Sulfonamides and Sulfonyl Fluorides Synthesis

3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride has been used in the synthesis of heterocyclic sulfonamides and sulfonyl fluorides. A sulfur-functionalized aminoacrolein derivative is utilized for the efficient synthesis of these compounds, demonstrating its application in medicinal chemistry (Tucker et al., 2015).

Fluorinated Pyrrolidines Synthesis

The compound is instrumental in synthesizing new 4-(trifluoromethyl)pyrrolidines containing sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups at the 3-position. This is achieved through 1,3-dipolar cycloaddition reactions, showcasing its role in creating structurally diverse pyrrolidines (Markitanov et al., 2016).

Fluorinated Polyamides Development

The development of new fluorinated polyamides containing pyridine and sulfone moieties utilizes a diamine containing pyridine and trifluoromethylphenyl groups, synthesized using 3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride. This application demonstrates its utility in advanced polymer chemistry (Liu et al., 2013).

Ionic Liquid Synthesis

The synthesis of novel ionic liquids like 1-sulfopyridinium chloride employs 3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride. These ionic liquids are used as catalysts in various organic reactions, indicating the compound's versatility in catalysis (Moosavi‐Zare et al., 2013).

Pyridine Derivatives Synthesis

The compound is also used in the synthesis of pyridine derivatives, which have demonstrated significant bactericidal properties against various microbial strains. This highlights its role in the development of new antimicrobial agents (Weglewski et al., 1991).

Future Directions

The pyrrolidine ring, a key structure in 3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride, is widely used in medicinal chemistry. Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-(methoxymethyl)pyrrolidine-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO3S/c1-11-5-6-2-3-8(4-6)12(7,9)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSKLGGJOIGAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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